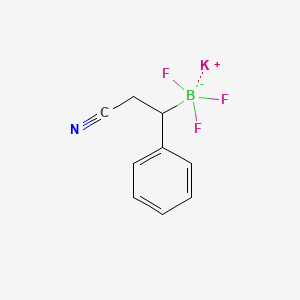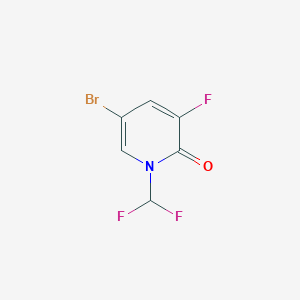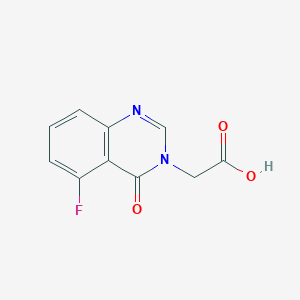
Potassium (2-cyano-1-phenylethyl)trifluoroboranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (2-cyano-1-phenylethyl)trifluoroboranuide is an organoboron compound that has garnered attention in the field of organic chemistry due to its unique properties and versatile applications. This compound consists of a potassium cation and a complex anion, where a boron atom is bonded to three fluorine atoms and a carbon group with a cyano group attached to the phenyl ring. The presence of the electron-withdrawing cyano group enhances the reactivity of the phenyl ring, making it a valuable reagent in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of potassium (2-cyano-1-phenylethyl)trifluoroboranuide typically involves the reaction of 2-cyano-1-phenylethylboronic acid with potassium bifluoride (KHF2). This reaction is carried out under mild conditions, often at room temperature, to yield the desired trifluoroboranuide salt . The general reaction scheme is as follows:
2-cyano-1-phenylethylboronic acid+KHF2→Potassium (2-cyano-1-phenylethyl)trifluoroboranuide
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Potassium (2-cyano-1-phenylethyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction forms carbon-carbon bonds between aryl or vinyl halides and boronic acids or their derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions: The presence of the cyano group makes the phenyl ring a good nucleophile, allowing for substitution reactions with various electrophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions to facilitate the formation of carbon-carbon bonds.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used in oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, used in reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while oxidation and reduction reactions can produce various oxidized or reduced derivatives of the starting material .
Aplicaciones Científicas De Investigación
Potassium (2-cyano-1-phenylethyl)trifluoroboranuide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism by which potassium (2-cyano-1-phenylethyl)trifluoroboranuide exerts its effects involves the activation of the phenyl ring by the electron-withdrawing cyano group. This activation enhances the nucleophilicity of the phenyl ring, allowing it to participate in various chemical reactions. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond .
Comparación Con Compuestos Similares
Similar Compounds
Potassium (2-cyanophenyl)trifluoroborate: Similar in structure but lacks the ethyl group attached to the phenyl ring.
Potassium (2-cyano-2,2-dimethylethyl)trifluoroboranuide: Contains a dimethyl group instead of the phenylethyl group.
Uniqueness
Potassium (2-cyano-1-phenylethyl)trifluoroboranuide is unique due to the presence of the phenylethyl group, which provides distinct reactivity and stability compared to other similar compounds. The electron-withdrawing cyano group further enhances its nucleophilicity, making it a valuable reagent in various chemical reactions .
Propiedades
Fórmula molecular |
C9H8BF3KN |
|---|---|
Peso molecular |
237.07 g/mol |
Nombre IUPAC |
potassium;(2-cyano-1-phenylethyl)-trifluoroboranuide |
InChI |
InChI=1S/C9H8BF3N.K/c11-10(12,13)9(6-7-14)8-4-2-1-3-5-8;/h1-5,9H,6H2;/q-1;+1 |
Clave InChI |
CITASEMYISZNQI-UHFFFAOYSA-N |
SMILES canónico |
[B-](C(CC#N)C1=CC=CC=C1)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-tert-butyl 2-methyl (2S)-4-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate](/img/structure/B13475531.png)
methyl-lambda6-sulfanone dihydrochloride](/img/structure/B13475540.png)
![Rac-{[(1r,3s)-3-bromocyclobutyl]methyl}benzene](/img/structure/B13475544.png)




![2-{6,6-Difluorospiro[3.3]heptan-1-yl}acetic acid](/img/structure/B13475572.png)

![rac-[(1R,2R)-2-aminocyclobutyl]methanesulfonamide hydrochloride](/img/structure/B13475579.png)
